[1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 3,4-dichlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound {1-methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-yl}methanol
has a CAS Number of 318247-68-6 and a molecular weight of 348.32 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H15F3N2O2/c1-23-17 (25-14-9-5-8-13 (10-14)18 (19,20)21)15 (11-24)16 (22-23)12-6-3-2-4-7-12/h2-10,24H,11H2,1H3
. This code provides a detailed description of the molecule’s structure.
Wissenschaftliche Forschungsanwendungen
Hydrogen Bonding and Molecular Structure
- A study by Trilleras et al. (2005) discusses molecules like 1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 3,4-dichlorobenzoate, emphasizing their hydrogen-bonded chain formations and crystal structures (Trilleras et al., 2005).
Herbicidal Activity
- Sherman et al. (1991) investigated pyrazole phenyl ether herbicides, closely related to the compound , for their herbicidal activity and ability to inhibit protoporphyrinogen oxidase, a key enzyme in plants (Sherman et al., 1991).
Synthesis of Biologically Active Derivatives
- Kibardina et al. (2014) developed a method for synthesizing biologically active derivatives involving pyrazole, which could be applicable to the synthesis of derivatives of 1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 3,4-dichlorobenzoate (Kibardina et al., 2014).
Intermediate in Synthesis of Bioactive Compounds
- Liu et al. (2017) synthesized 3-phenyl-1H-pyrazole derivatives, which are key intermediates in creating various biologically active compounds, a process that could be relevant for 1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 3,4-dichlorobenzoate (Liu et al., 2017).
Antihyperglycemic Agents
- Kees et al. (1996) described the synthesis and antidiabetic characterization of pyrazolone derivatives, indicating potential medical applications for related compounds (Kees et al., 1996).
Annular Tautomerism Study
- Cornago et al. (2009) explored the tautomerism of NH-pyrazoles, which is relevant for understanding the chemical behavior of similar compounds (Cornago et al., 2009).
Potential Antimicrobial Agents
- Bhat et al. (2016) synthesized and characterized new triazolyl pyrazole derivatives, demonstrating potential antimicrobial activities, which could be analogous for related compounds like 1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 3,4-dichlorobenzoate (Bhat et al., 2016).
Chlorine-Methyl Exchange Rule in Isomorphous Structures
- Swamy et al. (2013) discussed isomorphous structures obeying the chlorine-methyl exchange rule, which is relevant for understanding the structural behavior of similar compounds (Swamy et al., 2013).
Corrosion Inhibition
- Wang et al. (2006) conducted a DFT study on bipyrazole derivatives, assessing their potential as corrosion inhibitors, a property that might extend to similar compounds (Wang et al., 2006).
Safety and Hazards
Wirkmechanismus
Target of Action
Compounds with similar structures have been reported to target enzymes such as reverse transcriptase .
Mode of Action
Molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have been shown to improve drug potency toward enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Similar compounds have been reported to affect pathways related to oxidative stress and acetylcholine hydrolysis .
Result of Action
Similar compounds have been reported to have antioxidant, antitumor, and anticonvulsant activities .
Eigenschaften
IUPAC Name |
[1-methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 3,4-dichlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17Cl2F3N2O3/c1-32-23(35-18-9-5-8-17(13-18)25(28,29)30)19(22(31-32)15-6-3-2-4-7-15)14-34-24(33)16-10-11-20(26)21(27)12-16/h2-13H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGIZBTZCHOYYTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)C3=CC(=C(C=C3)Cl)Cl)OC4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17Cl2F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.